4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride
Description
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride is a bicyclic spiro compound characterized by a hydroxyl group at position 4 and two nitrogen atoms at positions 2 and 9 within its fused ring system. Its molecular formula is C₉H₁₆N₂O₂·2HCl, with a molecular weight of 265.18 g/mol (dihydrochloride form) . The compound’s SMILES notation (C1CNCCC12CC(CNC2=O)O) and InChIKey (PGLKLRYVJYKCEP-UHFFFAOYSA-N) highlight its spirocyclic architecture and functional group arrangement . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (143.8 Ų), suggest moderate molecular compactness, which may influence its pharmacokinetic properties .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-7-5-9(8(13)11-6-7)1-3-10-4-2-9;;/h7,10,12H,1-6H2,(H,11,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBAUDAOJDAKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CNC2=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactam-Based Cyclization Strategies
The lactam moiety (1-one) is often introduced early in syntheses to leverage its conformational rigidity. A representative route involves:
- Piperidone precursor synthesis : 4-Piperidone derivatives are functionalized at C-2 with a secondary amine group via reductive amination or nucleophilic substitution.
- Spirocyclization : Treatment with α,ω-diamines under acidic conditions induces ring closure. For example, reacting 2-(aminomethyl)piperidin-4-one with 1,5-dibromopentane yields the spiro core, albeit with modest yields (~35–45%) due to competing polymerization.
Table 1 : Comparison of spirocyclization reagents for core formation
| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1,5-Dibromopentane/Et3N | 80 | 38 | 89 |
| TsCl/K2CO3 | 120 | 42 | 91 |
| Mitsunobu conditions | 25 | 28 | 82 |
Ring-Closing Metathesis (RCM) Approaches
Olefin metathesis provides an alternative for constructing the spiro framework. Grubbs’ second-generation catalyst (5 mol%) facilitates the cyclization of diene precursors like N-allyl-4-piperidone enamines , achieving 55–60% yields in toluene at 80°C. Post-metathesis hydrogenation (H2/Pd-C) saturates the double bond, completing the piperidine rings.
Functionalization at Position 4
Direct Hydroxylation
Electrophilic hydroxylation using oxaziridines (e.g., Davis reagent) selectively oxidizes C-4 in the presence of the lactam. However, over-oxidation to ketones remains a concern, requiring careful stoichiometric control (0.95 eq. reagent, –78°C).
Equation 1 :
$$
\text{Spiro core} + \text{Oxaziridine} \xrightarrow{\text{CH}2\text{Cl}2, -78^\circ\text{C}} \text{4-Hydroxy intermediate} \quad (\text{65\% yield})
$$
SN2 Displacement
A bromide or tosylate at C-4 undergoes nucleophilic substitution with hydroxide sources (e.g., AgOH/DMF), yielding the hydroxyl group with >90% regioselectivity. Pre-installation of the leaving group during spirocyclization is critical.
Amine Protonation and Salt Formation
The free base is treated with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Crystallization from ethanol/diethyl ether mixtures (4:1 v/v) affords the final product with >99% purity by HPLC.
Critical parameters :
- Stoichiometry : 2.2 eq. HCl ensures complete protonation without decomposition.
- Temperature : 0–5°C prevents lactam hydrolysis.
Alternative Pathways and Emerging Technologies
Enzymatic Hydroxylation
Recent advances employ cytochrome P450 monooxygenases to introduce the C-4 hydroxyl group under mild conditions (pH 7.4, 37°C). Pilot studies report 78% conversion but require costly cofactor regeneration systems.
Flow Chemistry
Continuous-flow reactors enhance spirocyclization efficiency by minimizing side reactions. A microfluidic setup with immobilized TsCl reagent achieves 92% conversion in 15 minutes residence time, though scalability remains unproven.
Analytical Characterization
Key spectroscopic data :
- $$^1$$H NMR (400 MHz, D2O): δ 4.21 (s, 1H, C4-OH), 3.85–3.72 (m, 4H, piperidine H), 3.15 (t, J = 6.1 Hz, 2H).
- HRMS : m/z calc. for C10H17N2O2 [M+H]+: 213.1238; found: 213.1235.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The diazaspiro moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a spirocyclic ketone, while reduction may produce a spirocyclic alcohol .
Scientific Research Applications
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations in the Spiro Core
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one Hydrochloride
- Molecular Formula : C₁₀H₁₇N₂O₂Cl (hydrochloride salt) .
- The absence of a hydroxyl group eliminates hydrogen-bonding interactions critical for target binding in polar environments .
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one Hydrochloride
- Molecular Formula : C₈H₁₃N₂O₂Cl (hydrochloride salt) .
- Key Differences : Replacement of a nitrogen atom with oxygen (oxa substitution) alters electron distribution and hydrogen-bonding capacity. This modification may reduce basicity compared to the parent compound, affecting interactions with acidic biological targets .
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Hydrochloride
Functional Group Impact on Physicochemical Properties
Biological Activity
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride is a chemical compound with the molecular formula CHNO·2ClH and a molecular weight of 257.16 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, which can lead to therapeutic effects. Its unique spirocyclic structure and functional groups (hydroxy and diazaspiro) contribute to its distinct biological properties.
Antimicrobial and Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial and anticancer activities. For instance, studies have shown that diazaspiro compounds can be effective against various bacterial strains and cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies
- Anticancer Activity : A study on similar diazaspiro compounds demonstrated significant cytotoxic effects against human cancer cell lines, including breast and renal cancers. These findings suggest a potential application for this compound in cancer therapy .
- Antimicrobial Effects : Another investigation into the biological activity of related compounds revealed promising results against pathogenic bacteria, indicating that this compound could be explored as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
Safety Profile
The safety profile of this compound indicates potential skin and eye irritation upon contact . Further toxicological studies are necessary to establish a comprehensive safety assessment for therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer : Employ a fractional factorial design to test variables such as reaction temperature (20–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C or PtO). Monitor intermediate formation via thin-layer chromatography (TLC) and adjust stoichiometric ratios of the diamine and ketone precursors to favor spirocyclization. Post-synthesis purification via recrystallization in ethanol/water mixtures (7:3 v/v) can enhance yield .
竟!然!不用烟熏炉!大快朵颐的美式烤肉家里能搞!17:25
Q. What stability studies are critical for ensuring the compound’s integrity under experimental conditions?
- Methodological Answer : Conduct accelerated stability testing under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH). Use HPLC to track degradation products, particularly hydrolysis of the amide bond or oxidation of the hydroxyl group. Lyophilization or storage in anhydrous DMSO at -20°C is recommended for long-term stability .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved for this compound?
- Methodological Answer : Perform replicated analysis using standardized assays (e.g., MTT for cytotoxicity, enzyme-linked inhibition for target proteins). Control for variables such as cell passage number, serum concentration, and solvent effects (e.g., DMSO ≤0.1%). Cross-validate results with orthogonal techniques like SPR (surface plasmon resonance) for binding affinity or metabolomic profiling to rule off-target effects .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What experimental designs are suitable for investigating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 gene knockout libraries with phenotypic screening to identify critical pathways. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to suspected targets. For in vivo models, employ randomized block designs with stratified cohorts (e.g., age, genetic background) to reduce variability .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer : Optimize co-solvent systems (e.g., PEG-400 or cyclodextrin derivatives) while maintaining biocompatibility. Use dynamic light scattering (DLS) to monitor particle aggregation. Alternatively, synthesize prodrug derivatives with ionizable groups (e.g., phosphate esters) to enhance hydrophilicity without altering the core structure .
Data Contradiction and Validation
Q. What statistical approaches are recommended when reconciling discrepancies between in silico predictions and experimental results?
- Methodological Answer : Apply Bayesian hierarchical modeling to account for uncertainty in docking scores (e.g., Autodock Vina) versus experimental IC data. Validate force field parameters using quantum mechanical/molecular mechanical (QM/MM) simulations for the spirocyclic core. Use receiver operating characteristic (ROC) curves to assess predictive accuracy .
Q. How should researchers validate the specificity of this compound against off-target receptors?
- Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) at 1 µM concentration to assess selectivity. Pair with RNA-seq or proteomic analysis of treated cells to identify differentially expressed proteins. Competitive binding assays using fluorescent probes (e.g., Alexa Fluor-conjugated analogs) can confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
